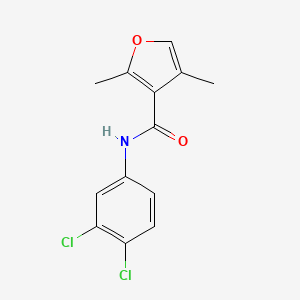

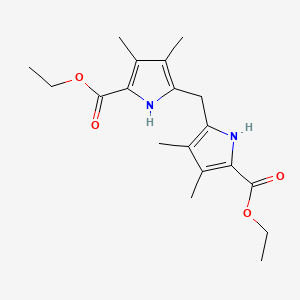

N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various substrates. For instance, the synthesis of "3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide" was achieved through acylation, amidogen, and hydroxymethyled reactions starting from a cyclopropanecarboxylic acid derivative . Similarly, "N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide" was synthesized in a five-step process beginning with 4-chlorobenzenamine . These methods suggest that the synthesis of "N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide" would likely involve a series of reactions including acylation and amide formation, although the exact steps would depend on the starting materials and functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of the synthesized cyclopropanecarboxamide derivative was confirmed by X-ray diffraction analysis, which provided detailed information about the molecular geometry . In another study, the structure of an N-carboxamide compound and its Cu(II) complex was characterized using analytical and spectral methods, and the geometries were optimized using computational software to compare theoretical and experimental data . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which influences its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds synthesized. However, the characterization of these compounds, including their reactivity with metal salts to form complexes, as seen with the Cu(II) complex of an N-carboxamide compound , suggests that "N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide" may also participate in coordination chemistry and potentially other reactions typical of carboxamides, such as hydrolysis or nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their structural data and synthesis methods. For instance, the crystal structure data provides insights into the density and molecular packing of the compound . The yield and reaction conditions, such as temperature and time, give an indication of the stability and reactivity of the compounds . The electronic properties and vibrational modes obtained from computational studies help in understanding the chemical behavior of the compounds . These properties are essential for predicting how "N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide" might behave under different conditions and in various applications.

Aplicaciones Científicas De Investigación

Polymer Science Applications

Research has been directed toward synthesizing rigid-rod polyamides and polyimides, demonstrating exceptional thermooxidative stability and solubility in polar solvents. These materials show potential for high-performance applications due to their amorphous nature and excellent thermal properties, including high glass transition temperatures and inherent viscosities. Specifically, studies have highlighted the synthesis of polyamides derived from specific diamino compounds and their remarkable fluorescence and thermal stability, which could be relevant for advanced material applications in electronics and photonics (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Biomineralization and Complex Formation

Investigations into carboxylate-containing polyamides and their calcium complexes have provided insights into the structural properties that facilitate the formation of calcium carbonate biominerals. This research is significant for understanding biomineralization processes and the development of biomimetic materials. The ability of these polymers to bind calcium and influence the morphology of calcium carbonate precipitates suggests potential applications in materials science and biotechnology (Ueyama, Hosoi, Yamada, Doi, Okamura, & Nakamura, 1998).

Molecular Structure and Reactivity

The synthesis and characterization of new N-carboxamide compounds and their metal complexes have been a focus of research, aiming to understand their structural and electronic properties. These studies are foundational for the development of novel materials with specific magnetic, electronic, and optical properties. By examining compounds with detailed structural analysis and theoretical calculations, researchers are paving the way for innovations in material science and chemistry (Sarıoğlu, Tok, Akkurt, Tahir, & Sönmez, 2016).

Advanced Material Applications

The exploration of polyamides containing specific aromatic and heteroatomic structures has led to the development of materials with unique properties, such as solubility in polar solvents, thermal stability, and potential for electrochromic applications. These materials are of interest for their potential use in a variety of technological applications, including flexible electronics, high-temperature components, and photovoltaic devices. The synthesis of novel aromatic polyamides with polyalicyclic cardo groups highlights the ongoing innovation in polymer chemistry (Hsiao, Yang, Chuang, & Lin, 1999).

Mecanismo De Acción

Target of Action

The primary target of N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide is the photosynthetic apparatus of plants . It specifically inhibits photosynthesis and CO2 fixation . The compound acts on the photosystem II (PSII) in the chloroplasts of plants .

Mode of Action

N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide inhibits the electron transport chain reaction in photosynthesis . During photosynthesis, a chlorophyll molecule absorbs one photon (light) and loses one electron, starting an electron transport chain reaction leading to the conversion of CO2 to carbohydrate precursors . This compound inhibits this process, thereby inhibiting further development of the plant .

Biochemical Pathways

The compound affects the photosynthetic pathway in plants. It inhibits the Hill reaction in photosynthetic electron transfer (photosystem II [PSII]) . This inhibition disrupts the normal photosynthetic process, affecting the plant’s ability to produce energy and grow.

Pharmacokinetics

It is known that the compound is moderately soluble in water . This solubility can affect its distribution in the environment and its bioavailability to plants.

Result of Action

The result of the action of N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide is the inhibition of plant growth. By disrupting the photosynthetic process, the compound prevents the plant from producing energy and growing . This makes it effective as a herbicide.

Action Environment

The action of N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the environment and its bioavailability to plants . Additionally, the persistence of the compound in soil and aquatic environments can influence its action and efficacy .

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-2,4-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2/c1-7-6-18-8(2)12(7)13(17)16-9-3-4-10(14)11(15)5-9/h3-6H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITFILHXVXNUAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2521576.png)

![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2521580.png)

![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine](/img/structure/B2521586.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2521593.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2521598.png)